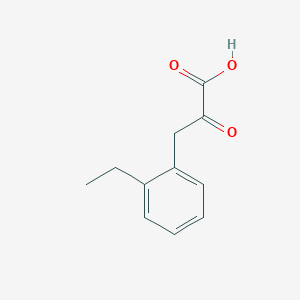

3-(2-Ethylphenyl)-2-oxopropanoic acid

説明

3-(2-Ethylphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring substituted with an ethyl group at the ortho position. Its molecular structure combines a ketone group (2-oxo) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and drug development.

特性

分子式 |

C11H12O3 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC名 |

3-(2-ethylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O3/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

InChIキー |

YWHKGGPSVBLQJD-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=CC=C1CC(=O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2-ethylbenzene with an appropriate acyl chloride, followed by hydrolysis. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl group on the phenyl ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

Oxidation: Formation of 3-(2-ethylphenyl)-2-oxopropanoic acid derivatives.

Reduction: Formation of 3-(2-ethylphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of halogenated derivatives of the original compound.

科学的研究の応用

3-(2-Ethylphenyl)-2-oxopropanoic acid finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism by which 3-(2-ethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

3-(2-Chlorophenyl)-2-oxopropanoic Acid

3-(2-Bromophenyl)-2-oxopropanoic Acid

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

- Structure : Hydroxyl group at the meta position.

- Physicochemical Properties : Enhanced solubility due to the polar hydroxyl group; molecular formula C₉H₈O₄ .

- Biological Relevance: Potential interactions with metabolic pathways due to phenolic structure.

Derivatives with Heterocyclic or Aliphatic Modifications

3-(3-Indolyl)-2-oxopropanoic Acid

- Structure : Indole ring substituent.

- Role: Identified as a differential metabolite in gut microbiota studies, linked to aromatic amino acid metabolism .

3-(Cyclohex-2-en-1-yl)-2-oxopropanoic Acid

- Structure : Cyclohexene ring substituent.

- Biosynthetic Significance: Intermediate in salinosporamide A production, a proteasome inhibitor .

Ethyl 3-(Nitropyridin-4-yl)-2-oxopropanoate

- Structure : Nitropyridine substituent with an ethyl ester.

- Synthesis : Prepared via microwave-assisted reactions with yields up to 50% .

- Utility : Precursor for nitroaromatic compounds in agrochemical research.

Comparative Data Table

生物活性

3-(2-Ethylphenyl)-2-oxopropanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of 3-(2-Ethylphenyl)-2-oxopropanoic acid, summarizing relevant research findings, case studies, and providing comparative data.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 3-(2-Ethylphenyl)-2-oxopropanoic acid

The biological activity of 3-(2-Ethylphenyl)-2-oxopropanoic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation.

- Cell Cycle Modulation : It influences cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in malignant cells through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Activity

Studies have demonstrated that 3-(2-Ethylphenyl)-2-oxopropanoic acid exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the downregulation of glycolytic enzymes and modulation of signaling pathways such as PI3K/Akt/mTOR.

Case Studies

-

Breast Cancer Cell Study

- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of 3-(2-Ethylphenyl)-2-oxopropanoic acid for 48 hours.

- Results : A dose-dependent inhibition of cell viability was observed, with significant apoptosis indicated by flow cytometry analysis.

-

Inflammation Model

- Objective : To assess anti-inflammatory effects in LPS-stimulated macrophages.

- Methodology : Macrophages were pre-treated with the compound before LPS exposure.

- Results : The treatment significantly reduced nitric oxide production and cytokine release compared to controls.

Comparative Data Table

| Property | 3-(2-Ethylphenyl)-2-oxopropanoic Acid | Other Similar Compounds |

|---|---|---|

| Anti-inflammatory IC50 | 25 µM | 30 µM (Compound A) |

| Anticancer IC50 (MCF-7) | 15 µM | 20 µM (Compound B) |

| Apoptosis Induction | Yes | Yes |

| Cell Cycle Arrest (G0/G1) | Yes | No |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-(2-Ethylphenyl)-2-oxopropanoic acid:

- In vitro Studies : Demonstrated effective inhibition of cancer cell proliferation and inflammatory responses.

- In vivo Models : Preliminary animal studies suggest potential therapeutic benefits in reducing tumor size and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。